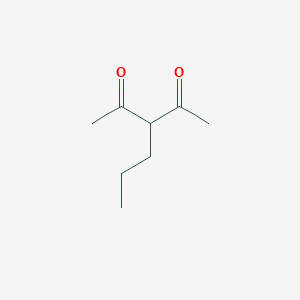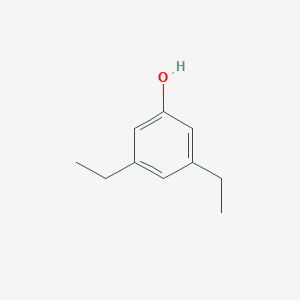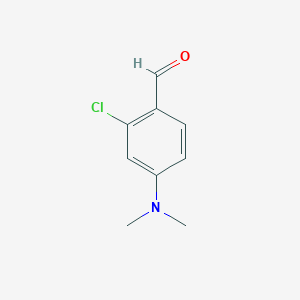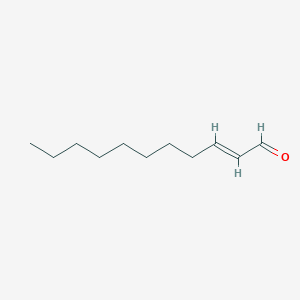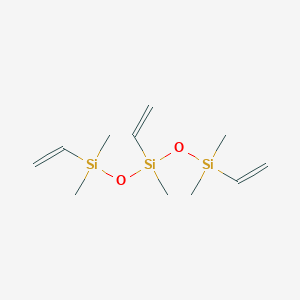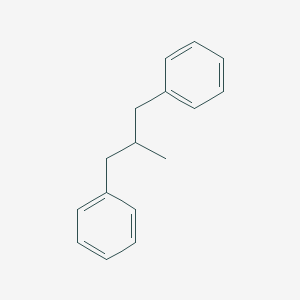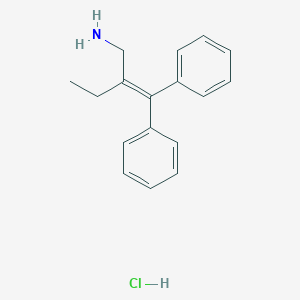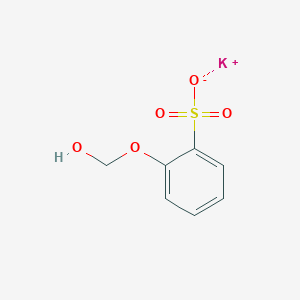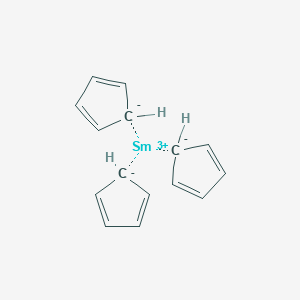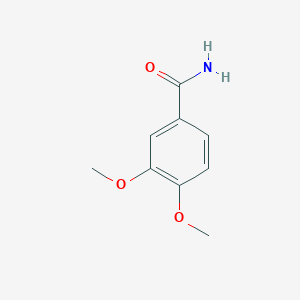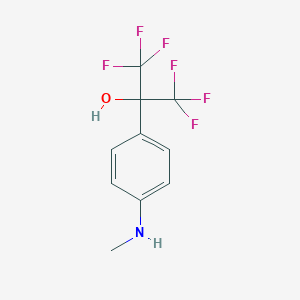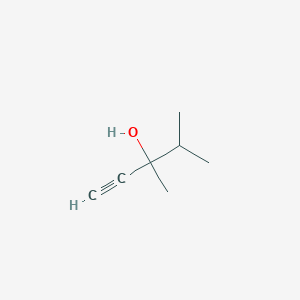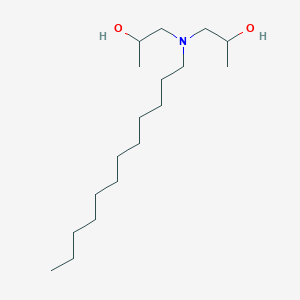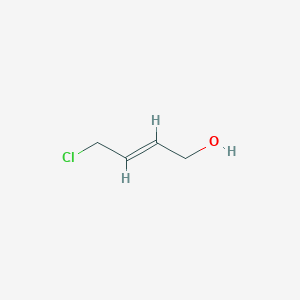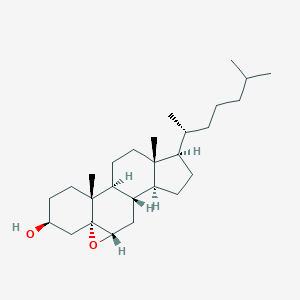
コレステロール-5α,6α-エポキシド
説明
5α,6α-epoxy Cholestanol is an oxysterol and a metabolite of cholesterol produced by oxidation. 5α,6α-epoxy Cholestanol accumulates in MCF-7 breast cancer cells in a reactive oxygen species-dependent manner following tamoxifen and PBPE application and induces triacylglycerol biosynthesis by binding to liver x receptor β (LXRβ). 5α,6α-epoxy Cholestanol levels are increased in rat aorta and mesenteric artery following orchidectomy, an effect that can be prevented by a DHA-supplemented diet. Levels are also increased in post-mortem frontal and occipital cortex of patients with Alzheimer’s disease.
5α ,6α -epoxycholestanol (5α ,6α -EC) is generated by cholesterol epoxidation and is a diastereoisomer of 5β ,6β -epoxycholestanol (5β ,6β -EC).
5,6alpha-epoxy-5alpha-cholestan-3beta-ol is a 3beta-hydroxy steroid, an oxysterol and an epoxy steroid. It derives from a hydride of a 5alpha-cholestane.
科学的研究の応用
疾患病態における役割
コレステロール-5,6-エポキシド(5,6-EC)は、コレステロール-5α,6α-エポキシドを含むが、癌や神経変性疾患を含むいくつかの病態に関連付けられています . これらは、活性酸素種、脂質過酸化、シトクロムP450酵素など、いくつかのメカニズムによってコレステロールから生成される可能性があります .
代謝チェックポイント
コレステロール-5α,6α-エポキシドは、代謝経路において重要な役割を果たしています。 これは、異なる代謝運命を持つ、2つの異なるジアステレオ異性体、5,6α-ECおよび5,6β-ECとして存在します . 5,6α-ECと5,6β-ECのエポキシド環は非常に安定しており、5,6-ECは、コレステロール-5,6-エポキシドヒドロラーゼ(ChEH)による水和を受けやすく、コレスタン-3β,5α,6β-トリオールを与え、これはさらにオンコステロンに酸化される可能性があります .
生物活性化合物の生成
5,6α-ECは、化学的および酵素的コンジュゲーション反応を受けやすく、デンドロジェニンなどの生物活性化合物につながります . これは、5,6α-ECを中心とするコレステロール経路の新しい代謝分岐の存在を強調しています .
オキシステロール誘発毒性
コレステロール-5α,6α-エポキシドは、オキシステロール誘発毒性を研究するために、ヒト動脈内皮細胞の培養培地に取り込まれてきました .
コレステロール恒常性の非ゲノム調節因子
作用機序
Target of Action
The primary target of Cholesterol-5alpha,6alpha-epoxide, also known as Epoxycholesterol or Cholesterol alpha-oxide, is the Cholesterol-5,6-Epoxide Hydrolase (ChEH) . ChEH is an enzyme that is very selective for the cholesterol-5,6-epoxide diastereoisomers: cholesterol-5alpha,6alpha-epoxide and cholesterol-5beta,6beta-epoxide .
Mode of Action
Cholesterol-5alpha,6alpha-epoxide interacts with its target, ChEH, by undergoing a hydration reaction . This reaction is catalyzed by ChEH, which leads to the stereoselective conversion of cholesterol-5alpha,6alpha-epoxide into cholestane-3beta,5alpha,6beta-triol (CT) .
Biochemical Pathways
The hydration of cholesterol-5alpha,6alpha-epoxide by ChEH is a key step in a new metabolic branch on the cholesterol pathway . This pathway is centered on cholesterol-5alpha,6alpha-epoxide and leads to the production of bioactive compounds such as dendrogenins .
Result of Action
The hydration of cholesterol-5alpha,6alpha-epoxide into CT has several biological effects. These include protein prenylation, apoptosis, modulation of sphingolipid metabolism, and platelet aggregation . Additionally, the oxysterols produced from cholesterol-5alpha,6alpha-epoxide are non-genomic regulators of cholesterol homeostasis .
Action Environment
The action of Cholesterol-5alpha,6alpha-epoxide is influenced by various environmental factors. For instance, the presence of reactive oxygen species, lipoperoxidation, and cytochrome P450 enzymes can lead to the production of cholesterol-5alpha,6alpha-epoxide from cholesterol . .
生化学分析
Biochemical Properties
Cholesterol-5alpha,6alpha-epoxide interacts with several enzymes and proteins. It is very selective for the cholesterol-5,6-epoxide diastereoisomers: cholesterol-5alpha,6alpha-epoxide and cholesterol-5beta,6beta-epoxide and catalyzes their stereoselective hydration into cholestane-3beta,5alpha,6beta-triol . This interaction is facilitated by the cholesterol-5,6-epoxide hydrolase (ChEH), an enzyme that transforms epoxide containing lipids by the addition of water to give a trans-diol .
Cellular Effects
Cholesterol-5alpha,6alpha-epoxide has been linked to several pathologies including cancers and neurodegenerative diseases . It can influence cell function by modulating sphingolipid metabolism and platelet aggregation .
Molecular Mechanism
The molecular mechanism of Cholesterol-5alpha,6alpha-epoxide involves its conversion into cholestane-3beta,5alpha,6beta-triol by the action of ChEH . This conversion can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and prone to hydration by the ChEH .
Metabolic Pathways
Cholesterol-5alpha,6alpha-epoxide is involved in the cholesterol pathway . It can be produced from cholesterol by several mechanisms including reactive oxygen species, lipoperoxidation, and cytochrome P450 enzymes .
Subcellular Localization
Cholesterol-5alpha,6alpha-epoxide is an intracellular membranous enzyme localized mainly on the endoplasmic reticulum of cells . Its activity or function can be influenced by its subcellular localization .
特性
IUPAC Name |
2,16-dimethyl-15-(6-methylheptan-2-yl)-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYIJAGAEJZDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4025-59-6 | |
| Record name | NSC148940 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


